(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone is a complex organic molecule that features a combination of pyrazine, piperidine, and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazine Moiety: The pyrazine ring is synthesized through the reaction of appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Coupling with Quinoxaline: The final step involves coupling the pyrazine-piperidine intermediate with a quinoxaline derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential activity against various diseases, and it may serve as a lead compound for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone
- (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
- (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Uniqueness
The uniqueness of (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-25(2)18-19(24-10-9-23-18)28-15-4-3-11-26(13-15)20(27)14-5-6-16-17(12-14)22-8-7-21-16/h5-10,12,15H,3-4,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXFZSBDFGNYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.